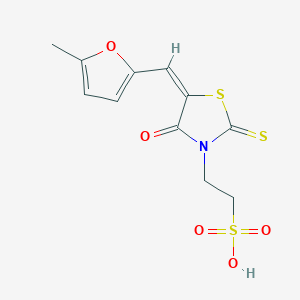

(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

説明

The compound (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a thiazolidinone derivative characterized by:

- Core structure: A 4-oxo-2-thioxothiazolidin-3-yl ring, which is a sulfur-containing heterocycle known for diverse biological activities.

- Substituents: A (5-methylfuran-2-yl)methylene group at position 5 of the thiazolidinone ring, adopting the E-configuration.

The 5-methylfuran moiety may confer selectivity due to its electron-rich aromatic system, while the sulfonic acid group improves hydrophilicity .

特性

IUPAC Name |

2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S3/c1-7-2-3-8(17-7)6-9-10(13)12(11(18)19-9)4-5-20(14,15)16/h2-3,6H,4-5H2,1H3,(H,14,15,16)/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEUAKXHLILQLO-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves multiple steps, starting with the preparation of the thiazolidinone core This can be achieved through the reaction of a thioamide with a halogenated ketone under basic conditions The furan ring is then introduced via a condensation reaction with 5-methylfuran-2-carbaldehyde

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

化学反応の分析

Types of Reactions

(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazolidinone core can be reduced to form thiazolidines.

Substitution: The ethanesulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Furanones and sulfonic acid derivatives.

Reduction: Thiazolidines and reduced sulfonic acids.

Substitution: Various substituted thiazolidinones and sulfonic acid derivatives.

科学的研究の応用

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Preparation of Thiazolidinone Core : Reaction of a thioamide with a halogenated ketone under basic conditions.

- Introduction of Furan Ring : Condensation with 5-methylfuran-2-carbaldehyde.

Optimization of these steps is crucial for maximizing yield and purity, often utilizing continuous flow reactors and high-purity reagents to minimize impurities .

Chemistry

In the field of chemistry, (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Biologically, this compound is studied for its potential antimicrobial and anticancer properties . Research indicates that the furan ring and thiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is crucial for developing new therapeutic agents .

Medicine

In medicinal applications, the compound is being investigated for its therapeutic effects against various diseases. Preliminary studies suggest that it exhibits cytotoxic activities against cancer cells, making it a candidate for further research in cancer therapy .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of compounds related to thiazolidinones, demonstrating that derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

- Cytotoxic Properties : Another investigation revealed that certain derivatives of thiazolidinones showed promising results in inhibiting tumor growth in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .

Industrial Applications

In industrial settings, (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can be used in:

作用機序

The mechanism of action of (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets. The furan ring and thiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport within biological systems.

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit significant structural diversity, with variations in substituents and stereochemistry influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Structural and Functional Differences

Table 1: Key Structural Features of Comparable Thiazolidinone Derivatives

Key Observations:

Substituent Effects: Electron-rich groups (e.g., furan, chromene) enhance π-π stacking with hydrophobic enzyme pockets, while bulky groups (e.g., benzofuran-pyrazole) may sterically hinder binding . The ethanesulfonic acid group in the target compound improves water solubility compared to analogs with carboxylic acid (e.g., hexanoic acid in ).

Biological Relevance: Thiazolidinones with sulfonic acid groups (target compound, ) are hypothesized to target sulfotransferases or heparin-binding proteins due to their anionic nature. Compounds with arylpropenylidene groups (e.g., ) exhibit extended conjugation, which could enhance UV absorption or redox activity .

生物活性

The compound (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a thiazolidinone derivative with potential pharmacological applications, particularly in anticancer and antimicrobial therapies. Its complex structure suggests various biological activities, which have been explored in several studies.

Structural Features and Implications

This compound contains a thiazolidinone ring, a furan moiety, and an ethanesulfonic acid group. The thiazolidinone structure is often associated with insulin-sensitizing properties and has been investigated for its anticancer effects. The presence of the furan ring may enhance the compound's biological activity due to its ability to participate in various chemical reactions, including those involving radical species.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against human leukemia cell lines. Research indicates that derivatives of thiazolidinones exhibit moderate to strong anti-proliferative activity in a dose-dependent and cell cycle stage-dependent manner. Specifically, compounds with electron-donating groups at certain positions on the thiazolidinone ring have shown enhanced cytotoxicity, indicating that structural modifications can significantly influence biological activity .

A comparative analysis of similar compounds reveals that:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-2-(5-(4-chlorophenyl)... | Thiazolidinone, furan, sulfonic acid | Potential anticancer/anti-inflammatory |

| Pioglitazone | Thiazolidinedione | Insulin sensitizer |

| Furazolidone | Furan | Antimicrobial |

This table illustrates the unique combination of functional groups in the target compound, which may confer distinct biological activities not observed in other similar compounds.

Antimicrobial Activity

In addition to its anticancer properties, compounds related to this thiazolidinone framework have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been shown to exceed the efficacy of standard antibiotics like ampicillin by significant margins. The most active compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against sensitive bacterial strains .

The mechanisms underlying the biological activities of (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid appear to involve modulation of signaling pathways related to cell proliferation and apoptosis. Studies suggest that these compounds may induce apoptosis through caspase-independent pathways, which is noteworthy given the challenges associated with traditional apoptotic mechanisms in cancer therapy .

Case Studies and Research Findings

- Cytotoxicity Studies : One study demonstrated that specific derivatives induced significant apoptosis in leukemia cells through flow cytometric analysis and DNA fragmentation assays. The findings indicated that certain structural modifications could enhance cytotoxicity .

- Antibacterial Efficacy : Another research effort evaluated the antibacterial properties of related thiazolidinones, revealing potent activity against multiple pathogens, including Escherichia coli and Staphylococcus aureus. The study concluded that these compounds could serve as promising candidates for developing new antimicrobial agents .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that modifications at specific positions on the thiazolidinone ring significantly impacted biological activity. Compounds with certain substituents displayed enhanced anticancer effects compared to their unmodified counterparts .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing (E)-configured thioxothiazolidinone derivatives, and how can reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of thioxothiazolidinone scaffolds typically involves condensation reactions between aldehydes/ketones and 2-thioxothiazolidin-4-one precursors. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF-acetic acid yields Z/E-isomeric products, where stereoselectivity is influenced by solvent polarity and base strength . Sodium acetate acts as a mild base to deprotonate intermediates, while DMF stabilizes reactive species. To isolate the (E)-isomer, recrystallization from polar aprotic solvents (e.g., acetic acid) is recommended, as evidenced in similar systems .

Q. How can researchers characterize the electronic and structural properties of this compound to confirm its regiochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry. The methylfuran methylene proton (CH=) typically appears as a singlet near δ 7.5–8.5 ppm in H NMR, while the thioxo group (C=S) exhibits a distinct IR absorption at ~1200–1250 cm. X-ray crystallography is definitive for resolving stereochemistry, as demonstrated for structurally related 5-arylidene-4-thiazolidinones . Computational methods (e.g., DFT) can predict Mulliken charges to validate conjugation between the methylfuran and thioxothiazolidinone moieties .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of the ethanesulfonic acid group in metal-catalyzed transformations?

- Methodological Answer : The ethanesulfonic acid group can act as a directing group in transition metal-catalyzed reactions. For instance, palladium-catalyzed C–H activation in similar sulfonic acid derivatives proceeds via a chelation-assisted mechanism, where the sulfonate oxygen coordinates to the metal center, facilitating regioselective functionalization . Steric hindrance from the methylfuran substituent may necessitate optimized ligands (e.g., bidentate phosphines) to enhance catalytic efficiency. Control experiments with deuterated analogs can confirm kinetic isotope effects .

Q. How do researchers address contradictions in reported biological activity data for thioxothiazolidinone derivatives?

- Methodological Answer : Discrepancies in bioactivity often arise from variations in assay conditions (e.g., cell line specificity, solvent/DMSO concentrations). For example, in cytotoxicity studies, ensure consistent protocols for compound solubility (e.g., <0.1% DMSO) and use orthogonal assays (e.g., MTT, ATP-based luminescence) to validate results . Structural analogs with modified sulfonic acid groups should be synthesized to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the stability of this compound under physiological pH conditions?

- Methodological Answer : The thioxo group (C=S) is prone to hydrolysis at alkaline pH. Stability studies using HPLC-MS under simulated physiological conditions (pH 7.4, 37°C) reveal degradation products, which can be mitigated by introducing electron-withdrawing substituents on the methylfuran ring . Co-solvents like polyethylene glycol (PEG-400) enhance aqueous solubility while reducing hydrolysis rates .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases, GPCRs)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding to ATP-binding pockets or allosteric sites. The methylfuran moiety’s π-π stacking with aromatic residues (e.g., Phe in kinase domains) and hydrogen bonding via the sulfonic acid group are critical for affinity . Validate predictions with mutagenesis studies on key residues .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。